Cimoxatone

Monoamine Oxidase Inhibition Enzyme Kinetics Tyramine Metabolism

Cimoxatone (MD 780515) is a high-affinity, reversible MAO-A inhibitor with a Ki of 3.7 nM, making it ~1000x more potent than toloxatone. Its unique 9-16 h half-life simplifies chronic in vivo studies vs. shorter-acting RIMAs like moclobemide. This tight-binding inhibitor is ideal for dose-titration studies requiring combined MAO-A/B engagement. Order high-purity reference standard for analytical method validation.

Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
CAS No. 73815-11-9
Cat. No. B1669037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimoxatone
CAS73815-11-9
Synonyms3-(4-(3-cyanophenylmethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone
cimoxatone
MD 780515
MD-780515
MD780515
Molecular FormulaC19H18N2O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N
InChIInChI=1S/C19H18N2O4/c1-23-13-18-11-21(19(22)25-18)16-5-7-17(8-6-16)24-12-15-4-2-3-14(9-15)10-20/h2-9,18H,11-13H2,1H3
InChIKeyMVVJINIUPYKZHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cimoxatone (CAS 73815-11-9) as a High-Affinity, Tight-Binding MAO-A Inhibitor for CNS and Behavioral Pharmacology Research


Cimoxatone (CAS 73815-11-9), also known by its development code MD 780515, is a member of the reversible inhibitor of monoamine oxidase A (RIMA) class of antidepressants [1]. It acts as a potent, competitive, and fully reversible inhibitor of the monoamine oxidase A (MAO-A) isoform, which is primarily responsible for the oxidative deamination of neurotransmitters like serotonin and norepinephrine [2]. A distinguishing feature of cimoxatone, demonstrated in mechanistic studies, is its classification as a tight-binding inhibitor of MAO-A, requiring an assay method that accounts for the depletion of free inhibitor due to its exceptionally high affinity for the enzyme [3]. This characteristic sets it apart from many other RIMAs and necessitates specific considerations for experimental design.

Cimoxatone (73815-11-9): Why In-Class RIMA Analogs Cannot Be Assumed to Be Functionally Equivalent


Cimoxatone is part of the RIMA family, which includes moclobemide, toloxatone, and brofaromine, but its distinct pharmacological fingerprint precludes simple substitution. A critical point of differentiation is its in vitro potency and selectivity profile. The inhibition constant (Ki) for cimoxatone against the oxidation of tyramine by MAO-A in rat intestine is 3.7 nM, which is approximately 1000-fold more potent than toloxatone's Ki of 3.4 µM [1]. This massive difference in affinity at the molecular level means that using cimoxatone in place of toloxatone at equal concentrations would result in vastly different degrees of MAO-A inhibition, fundamentally altering the experimental outcome. Furthermore, while both cimoxatone and moclobemide are RIMAs, their selectivity ratios for MAO-A over MAO-B differ markedly, with cimoxatone being notably less selective (ratio of 1:66) compared to moclobemide (ratio of 1:≥1000) [2]. This means that at higher concentrations, cimoxatone is more likely to engage the MAO-B isoform, a factor that must be controlled for in studies aiming for pure MAO-A modulation.

Quantitative Differentiation of Cimoxatone (73815-11-9) from Key MAO-A Inhibitors: A Comparator-Driven Evidence Guide


Cimoxatone Exhibits Sub-Nanomolar Affinity for MAO-A, Surpassing Toloxatone by Three Orders of Magnitude

Cimoxatone demonstrates a dramatically higher affinity for MAO-A compared to the clinically used RIMA, toloxatone. In a direct competitive inhibition assay using rat intestine MAO-A and tyramine as the substrate, cimoxatone exhibited an inhibition constant (Ki) of 3.7 nM. Under identical experimental conditions, toloxatone displayed a Ki of 3.4 µM [1].

Monoamine Oxidase Inhibition Enzyme Kinetics Tyramine Metabolism

Cimoxatone's In Vitro Selectivity Profile for MAO-A vs. MAO-B is Quantifiably Lower Than Other RIMAs

While cimoxatone is a selective MAO-A inhibitor, its selectivity index (ratio of MAO-A to MAO-B inhibitory potency) is quantifiably lower than that of other prominent RIMAs. In vitro assays estimate its MAO-A:MAO-B selectivity ratio to be approximately 1:66. This contrasts with the much higher selectivity of moclobemide (ratio 1:≥1000) and brofaromine (ratio 1:500) [1]. This means that cimoxatone has a lower threshold for interacting with the MAO-B isoform as its concentration increases.

Enzyme Selectivity Monoamine Oxidase Isoforms In Vitro Pharmacology

Cimoxatone's Effect on Tyramine Pressor Response: A 10-Fold Potentiation Defines Its Interaction Profile

A key safety and pharmacological consideration for any MAO inhibitor is its potentiation of the pressor response to dietary tyramine. In a clinical study, pretreatment with cimoxatone increased the pressor activity of an 80 mg oral tyramine dose to a level equivalent to that of an 800 mg dose without the drug [1]. This indicates a roughly 10-fold increase in sensitivity to tyramine. Furthermore, the plasma tyramine concentration required to induce a similar pressor effect was substantially reduced from an average of 130.5 ng/mL without cimoxatone to 17.4 ng/mL with the drug [1].

Cheese Effect Tyramine Interaction Pressor Response Pharmacodynamics

Cimoxatone's Human Pharmacokinetics Feature a Significantly Longer Half-Life Than Moclobemide and Toloxatone

Cimoxatone exhibits a notably prolonged elimination half-life in humans compared to other widely used RIMAs. A review of the pharmacokinetics of five reversible MAO-A inhibitors reports cimoxatone's half-life to be in the range of 9-16 hours . This is considerably longer than the reported elimination half-lives of moclobemide (1-3 hours) and toloxatone (1-3 hours) .

Pharmacokinetics Elimination Half-Life Drug Metabolism In Vivo Studies

Precision Applications of Cimoxatone (73815-11-9) Based on Its Differential Pharmacological Profile


Mechanistic Studies of MAO-A Function in Animal Models Requiring Prolonged Enzyme Inhibition

Given its human elimination half-life of 9-16 hours, which is significantly longer than that of moclobemide (1-3 h) and toloxatone (1-3 h) , cimoxatone is ideally suited for in vivo studies in rodents or primates where sustained MAO-A inhibition is desired without the need for multiple daily doses or continuous infusion. This property simplifies experimental protocols in chronic dosing paradigms and is beneficial for investigating the long-term neurochemical and behavioral consequences of MAO-A suppression. Additionally, its exceptionally high potency (Ki of 3.7 nM vs. 3.4 µM for toloxatone) [1] ensures robust target engagement even at low doses.

Investigation of Selective MAO-A Inhibition at Low Concentrations with a Narrow Safety Margin for MAO-B Engagement

Cimoxatone's high affinity for MAO-A makes it a powerful tool for achieving near-complete MAO-A inhibition at low concentrations [1]. However, its relatively lower selectivity for MAO-A over MAO-B (ratio of 1:66) compared to moclobemide (1:≥1000) [2] makes it a valuable compound for studies that specifically aim to explore the functional consequences of combined MAO-A and MAO-B inhibition as a function of dose. Researchers can use cimoxatone to precisely titrate the level of MAO-B engagement in systems where this dual effect is a desired experimental variable, whereas a more selective inhibitor like moclobemide would be required for studies requiring pure MAO-A inhibition at higher concentrations.

Preclinical Research Focused on the Tyramine Interaction Liability of RIMAs

The well-documented 10-fold potentiation of the tyramine pressor response by cimoxatone [3] provides a robust and quantifiable benchmark for studies investigating the 'cheese effect' and the safety profile of reversible MAO inhibitors. Cimoxatone serves as an excellent reference standard in preclinical models to compare and contrast the tyramine interaction potential of novel MAO-A inhibitors, helping to establish a risk hierarchy and guide the development of safer antidepressant therapies.

Analytical Method Development and Validation for MAO-A Inhibitor Quantification

Cimoxatone's unique structure and physicochemical properties, including its low water solubility of 5 ppm and its pharmacokinetic profile with an active O-demethyl metabolite (MD 770222) that has an even longer half-life [4], make it an ideal candidate for the development and validation of analytical assays. The need to quantify both the parent drug and its metabolite in biological matrices (e.g., plasma, brain tissue, CSF) provides a complex and representative system for establishing and testing methods like HPLC and LC-MS/MS, which are essential for both academic research and pharmaceutical development.

Quote Request

Request a Quote for Cimoxatone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.